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Compound of Interest

Compound Name: 4-Toluenesulfonylacetic acid

Cat. No.: B1266019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Toluenesulfonylacetic acid (CAS No. 3937-96-0), a compound of interest in pharmaceutical

and chemical research. This document details the predicted Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental

protocols for acquiring such spectra.

Chemical Structure and Properties
IUPAC Name: 2-((4-Methylphenyl)sulfonyl)acetic acid

Molecular Formula: C₉H₁₀O₄S

Molecular Weight: 214.24 g/mol

Appearance: White to light yellow crystalline powder

Melting Point: 117-119 °C

Solubility: Insoluble in water

Predicted Spectroscopic Data
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Due to the limited availability of experimentally derived public data, the following spectroscopic

information has been predicted based on the chemical structure of 4-Toluenesulfonylacetic
acid and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of 4-Toluenesulfonylacetic acid in a

standard deuterated solvent (e.g., CDCl₃) would exhibit the following signals:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 10-12 Singlet (broad) 1H
-COOH (Carboxylic

acid proton)

~ 7.8 Doublet 2H
Aromatic protons

(ortho to -SO₂)

~ 7.4 Doublet 2H
Aromatic protons

(meta to -SO₂)

~ 4.2 Singlet 2H
-CH₂- (Methylene

protons)

~ 2.4 Singlet 3H
-CH₃ (Toluene methyl

protons)

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum would show the following key

resonances:
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Chemical Shift (δ, ppm) Assignment

~ 170 -COOH (Carboxylic acid carbon)

~ 145 Aromatic carbon (-C-SO₂)

~ 140 Aromatic carbon (-C-CH₃)

~ 130 Aromatic carbons (-CH)

~ 128 Aromatic carbons (-CH)

~ 60 -CH₂- (Methylene carbon)

~ 21 -CH₃ (Toluene methyl carbon)

Infrared (IR) Spectroscopy
The IR spectrum of 4-Toluenesulfonylacetic acid is predicted to display characteristic

absorption bands corresponding to its functional groups.[1][2][3][4][5]

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Broad
O-H stretch (Carboxylic acid)

[1][2][3][4][5]

~ 3030 Medium C-H stretch (Aromatic)

~ 2920 Medium
C-H stretch (Aliphatic -CH₂-

and -CH₃)

~ 1710 Strong
C=O stretch (Carboxylic acid)

[1][2][3][4][5]

~ 1600, 1495 Medium-Weak C=C stretch (Aromatic ring)

~ 1350, 1150 Strong S=O stretch (Sulfonyl group)

~ 1300 Medium
C-O stretch (Carboxylic acid)

[1]

~ 920 Medium, Broad O-H bend (Carboxylic acid)[1]
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Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) of 4-Toluenesulfonylacetic acid is expected

to show a molecular ion peak and characteristic fragmentation patterns.

m/z Interpretation

214 Molecular ion [M]⁺

169 [M - COOH]⁺

155
[M - CH₂COOH]⁺ or [C₇H₇SO₂]⁺ (p-

toluenesulfonyl cation)

91 [C₇H₇]⁺ (Tropylium ion)

65 [C₅H₅]⁺

45 [COOH]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like 4-Toluenesulfonylacetic acid.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Toluenesulfonylacetic acid in

0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 8-16 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for

adequate signal-to-noise.

Process and reference the spectrum similarly to the ¹H NMR.

FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the

powdered 4-Toluenesulfonylacetic acid directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a

single-reflection ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The data is presented as a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
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Data Acquisition: Record the mass-to-charge ratio (m/z) and relative abundance of the

resulting ions to generate the mass spectrum.

Workflow Visualization
The logical flow for the spectroscopic analysis of a chemical compound is outlined below.

General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Techniques

Data Processing & Interpretation

4-Toluenesulfonylacetic Acid
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NMR Spectra
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(Absorption Bands)

Mass Spectrum
(m/z, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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